molecular formula C16H16N4O5 B5911758 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE

2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE

Cat. No.: B5911758
M. Wt: 344.32 g/mol
InChI Key: SNYGZNAIIXDTJQ-UWVJOHFNSA-N
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Description

The compound 2,6-dimethoxy-4-[(Z)-{[(pyrazin-2-yl)formamido]imino}methyl]phenyl acetate features a phenyl acetate core substituted with two methoxy groups at the 2- and 6-positions. The 4-position is functionalized with a (Z)-configured imino group linked to a pyrazin-2-yl formamido moiety. This structure combines aromaticity, hydrogen-bonding capacity (via formamido and imino groups), and steric effects from the methoxy substituents. The Z-configuration of the imino group likely influences molecular geometry and intermolecular interactions, distinguishing it from other isomers or analogs.

Properties

IUPAC Name

[2,6-dimethoxy-4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O5/c1-10(21)25-15-13(23-2)6-11(7-14(15)24-3)8-19-20-16(22)12-9-17-4-5-18-12/h4-9H,1-3H3,(H,20,22)/b19-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYGZNAIIXDTJQ-UWVJOHFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N\NC(=O)C2=NC=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves multiple steps. One common method includes the reaction of 2,6-dimethoxybenzaldehyde with pyrazine-2-carboxylic acid hydrazide under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-[(Z)-{[(PYRAZIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as its role in inhibiting microbial growth or modulating cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Differences

Target Compound
  • Core : Phenyl acetate with 2,6-dimethoxy substituents.
  • Functional Groups: Acetate ester, (Z)-imino, pyrazin-2-yl formamido.
  • Key Features: Pyrazine ring (electron-deficient heterocycle), Z-configuration imino group, and methoxy-induced steric effects.
Azo-Azomethine Dyes ( )
  • Core: Phenyl propenoate (acryloyl ester).
  • Functional Groups : Azo (-N=N-), azomethine (-C=N-), acryloyl ester.
  • Substituents : Varied phenylazo groups (e.g., 4′-hydroxy, 4′-chloro, 4′-nitro).
  • Key Features : Extended conjugation via azo groups, tunable electronic properties through substituents.
Ethyl Benzoate Derivatives ( )
  • Core : Ethyl benzoate.
  • Functional Groups: Ethyl ester, amino/thio/ethoxy linkers.
  • Substituents : Heterocycles (pyridazin-3-yl, methylisoxazol-5-yl).
  • Key Features: Flexible linkers (e.g., phenethylamino, phenethoxy) and heterocyclic motifs for targeted interactions.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison
Compound Core Structure Substituents Functional Groups Key Features
Target Compound Phenyl acetate 2,6-dimethoxy, pyrazin-2-yl formamido Acetate, imino, formamido Z-configuration, pyrazine ring
Azo-Azomethine Dyes Phenyl propenoate 4′-X-phenylazo (X = OH, Cl, NO₂) Azo, azomethine, acryloyl ester Tunable absorption spectra
Ethyl Benzoate Derivatives Ethyl benzoate Pyridazin-3-yl, methylisoxazol-5-yl Ethyl ester, amino/thio/ethoxy Heterocyclic bioactivity motifs
Key Observations:

Heterocyclic Influence :

  • The pyrazine ring in the target compound is electron-deficient, favoring π-π stacking with aromatic systems. In contrast, pyridazine () and isoxazole rings offer distinct electronic profiles for receptor binding .

Substituent Effects :

  • The 2,6-dimethoxy groups in the target compound introduce steric hindrance and electron-donating effects, unlike electron-withdrawing nitro or chloro groups in azo-azomethine dyes .

Functional Group Interactions: The (Z)-imino and formamido groups in the target compound enhance hydrogen-bonding capacity, whereas azo groups in analogs prioritize conjugation and colorimetric properties .

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